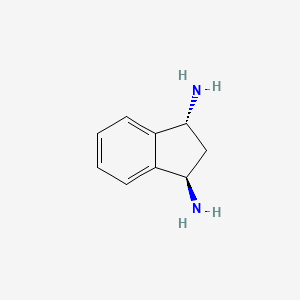
POLY(ANILINESULFONIC ACID), 5 WT. per cent SOLUTION IN WATER
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
POLY(ANILINESULFONIC ACID), 5 WT. per cent SOLUTION IN WATER: is a self-doped, conducting polymer with a molecular weight of approximately 10,000 (GPC, polyethylene oxide) and a concentration of 5 wt. % in water . This compound is known for its solubility in water and its insolubility in ethers and esters . It is widely used in various scientific and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of POLY(ANILINESULFONIC ACID) typically involves the polymerization of aniline in the presence of a sulfonating agent. The reaction is carried out under acidic conditions, which facilitate the formation of the polymer chain. The polymerization process can be controlled to achieve the desired molecular weight and degree of sulfonation .
Industrial Production Methods: In industrial settings, the production of POLY(ANILINESULFONIC ACID) involves large-scale polymerization reactors where aniline and the sulfonating agent are mixed under controlled conditions. The reaction is monitored to ensure consistent product quality. The resulting polymer is then dissolved in water to create a 5 wt. % solution .
化学反应分析
Types of Reactions: POLY(ANILINESULFONIC ACID) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the sulfonic acid groups on the polymer chain .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize POLY(ANILINESULFONIC ACID).
Reduction: Reducing agents like sodium borohydride can reduce the polymer, altering its electronic properties.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can result in the formation of leuco derivatives .
科学研究应用
Chemistry: POLY(ANILINESULFONIC ACID) is used in the development of conductive polymers and materials. Its unique properties make it suitable for applications in sensors, batteries, and electrochemical devices .
Biology: In biological research, POLY(ANILINESULFONIC ACID) is used as a component in biosensors and bioelectronic devices. Its biocompatibility and conductivity make it an ideal material for interfacing with biological systems .
Medicine: The compound is explored for use in drug delivery systems and medical devices. Its ability to conduct electricity and interact with biological tissues opens up possibilities for innovative medical applications .
Industry: In industrial applications, POLY(ANILINESULFONIC ACID) is used in the production of antistatic coatings, corrosion-resistant materials, and conductive adhesives. Its versatility and performance make it a valuable material in various industrial processes .
作用机制
The mechanism by which POLY(ANILINESULFONIC ACID) exerts its effects is primarily through its conductive properties. The sulfonic acid groups on the polymer chain facilitate proton conduction, which enhances the overall conductivity of the material. This proton conduction mechanism is crucial for its applications in sensors and electrochemical devices .
相似化合物的比较
Polyaniline (PAni): A widely studied conductive polymer with high conductivity and stability but limited solubility and mechanical properties.
Poly(4-vinylpyridine): Another conductive polymer used in similar applications but with different chemical properties.
Poly(diallyldimethylammonium chloride): Used in antistatic and conductive applications but differs in its chemical structure and properties.
Uniqueness: POLY(ANILINESULFONIC ACID) stands out due to its self-doping capability and water solubility, which are not commonly found in other conductive polymers. These properties make it particularly useful in applications where water solubility and ease of processing are essential .
属性
CAS 编号 |
167860-86-8 |
|---|---|
分子式 |
C8H10OS |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




